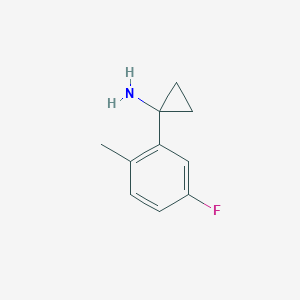
1-(5-Fluoro-2-methylphenyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methylphenyl)cyclopropanamine is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol. It is a useful research chemical, often utilized in various scientific studies and applications.
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-2-methylphenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving biological pathways and interactions.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-methylphenyl)cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
1-(5-Fluoro-2-methylphenyl)cyclopropanamine can be compared to other similar compounds, such as:
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-amine: Similar in structure but may have different reactivity and applications.
Cyclopropanamine derivatives: These compounds share the cyclopropanamine core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-8(11)6-9(7)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
SMHGDDWSRLMTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















